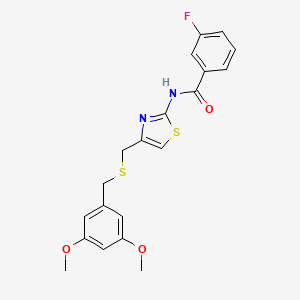![molecular formula C19H15FN4O3S B2686346 3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 862488-54-8](/img/structure/B2686346.png)
3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a sulfonyl group, an imino group, and a dipyridopyrimidinone ring. These groups could potentially contribute to various chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and sulfonyl groups could potentially participate in various interactions, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imino group and the dipyridopyrimidinone ring. These groups could potentially undergo various chemical reactions, including addition, substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, while the imino group could potentially participate in hydrogen bonding, influencing its solubility .Scientific Research Applications
Fluorescent Molecular Probes
Compounds embodying sulfonyl and dimethylamino groups have been synthesized for use as fluorescent solvatochromic dyes, offering a way to study biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, which correlates with solvent polarity, suggesting their utility in developing ultra-sensitive fluorescent molecular probes. This fluorescence arises from an intramolecular charge transfer, characterized by long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts, making them suitable for a variety of biological applications (Diwu et al., 1997).
Antimicrobial Activity
Novel pyrazolopyrimidine compounds incorporating phenylsulfonyl moieties have demonstrated significant antimicrobial activity. These derivatives were synthesized via a one-pot reaction strategy and showed effectiveness against various bacteria and fungi, surpassing the activity of reference drugs in some cases. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Novel Materials Synthesis
Research has also focused on the synthesis of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit amorphous properties, solubility in organic solvents, high glass transition temperatures, and thermal stability, alongside low dielectric constants and moisture absorption. Such characteristics make them ideal for various industrial applications, including the production of transparent, flexible, and strong films (Liu et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-11-4-3-9-24-17(11)22-18-14(19(24)25)10-15(16(21)23(18)2)28(26,27)13-7-5-12(20)6-8-13/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVGTKLPIDJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

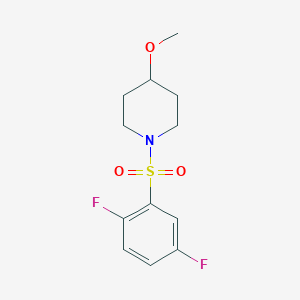
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)

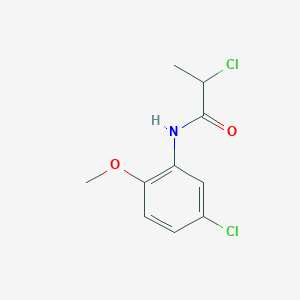
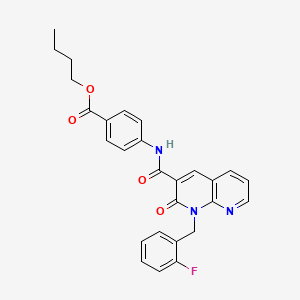
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2686279.png)
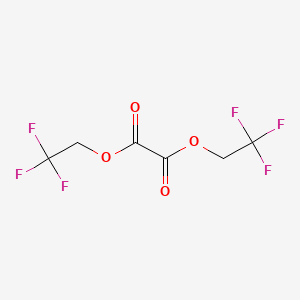
![ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2686281.png)
![4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2686282.png)
